2-Ethyl-3,4,6-trimethylpyridine
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Overview
Description
2-Ethyl-3,4,6-trimethylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound is distinguished by the presence of three methyl groups and one ethyl group attached to the pyridine ring, giving it the molecular formula C10H15N .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3,4,6-trimethylpyridine can be achieved through various methods. One common approach involves the alkylation of 2,4,6-trimethylpyridine with ethyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3,4,6-trimethylpyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Collidinic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
2-Ethyl-3,4,6-trimethylpyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-3,4,6-trimethylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can modulate the activity of enzymes or receptors, influencing various biochemical pathways . The presence of electron-donating methyl and ethyl groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
2,4,6-Trimethylpyridine: Lacks the ethyl group, making it less sterically hindered and slightly less reactive in certain substitution reactions.
2,3,5-Trimethylpyridine: Has a different substitution pattern, affecting its electronic properties and reactivity.
2-Ethyl-3,5,6-trimethylpyridine: Similar structure but with different methyl group positions, influencing its chemical behavior.
Uniqueness: 2-Ethyl-3,4,6-trimethylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective chemical reactions and as a versatile building block in organic synthesis .
Properties
CAS No. |
73014-67-2 |
---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
2-ethyl-3,4,6-trimethylpyridine |
InChI |
InChI=1S/C10H15N/c1-5-10-9(4)7(2)6-8(3)11-10/h6H,5H2,1-4H3 |
InChI Key |
HQABYBRMMFMERU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=N1)C)C)C |
Origin of Product |
United States |
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